molecular formula C10H16O3 B2678324 2-{6-Oxaspiro[3.5]nonan-7-yl}acetic acid CAS No. 2090711-35-4

2-{6-Oxaspiro[3.5]nonan-7-yl}acetic acid

Cat. No. B2678324
CAS RN: 2090711-35-4
M. Wt: 184.235
InChI Key: MFSUARVATREQOU-UHFFFAOYSA-N
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Description

“2-{6-Oxaspiro[3.5]nonan-7-yl}acetic acid” is a chemical compound with the CAS Number: 2090711-35-4 . It has a molecular weight of 184.24 . The IUPAC name for this compound is 2-(6-oxaspiro[3.5]nonan-7-yl)acetic acid .


Molecular Structure Analysis

The InChI code for “2-{6-Oxaspiro[3.5]nonan-7-yl}acetic acid” is 1S/C10H16O3/c11-9(12)6-8-2-5-10(7-13-8)3-1-4-10/h8H,1-7H2,(H,11,12) . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

“2-{6-Oxaspiro[3.5]nonan-7-yl}acetic acid” is a powder at room temperature . The compound is stable under normal temperatures and pressures.

Scientific Research Applications

Synthesis and Biological Effects

  • Synthesis and Cytotoxic Effects : Derivatives of adamantine and spiro compounds, including [4‐(adamantane‐1‐carboxamido)‐8‐nonsubstituted/substituted‐3‐oxo‐1‐thia‐4‐azas‐piro[4.5]decane‐2‐yl]acetic acid, have been synthesized and found to exhibit cytotoxic activities against various human carcinoma cell lines. A particular compound induced apoptosis significantly, underscoring the potential therapeutic applications of these derivatives in cancer research (Turk-Erbul et al., 2021).

Chemical Synthesis and Structural Analysis

  • Spirocyclic Oxetane-Fused Benzimidazole Synthesis : A synthesis process for spirocyclic oxetanes, including 2-oxa-7-azaspiro[3.5]nonane, has been developed. This process involved the conversion of spirocyclic oxetanes into cycloalkylaminoacetanilides, emphasizing the versatility of these compounds in chemical synthesis (Gurry et al., 2015).

Antimicrobial Properties

  • Spiroheterocyclic Pyrylium Salts as Antimicrobial Agents : Compounds related to 1-oxa-4-thiaspiro[4.4]nonan-2-one demonstrated antimicrobial activities. These compounds were tested against various microbes, indicating their potential use in developing new antimicrobial agents (Al-Ahmadi & El-zohry, 1995).

Applications in Drug Synthesis

  • Gabapentin-based Synthesis of Biologically Active Compounds : A study presented the synthesis of novel N-cyclohexyl and N-(tert-butyl) spiro compounds, using 2-(1-(aminomethyl)cyclohexyl)acetic acid (gabapentin) as a base. These compounds were synthesized using an Ugi reaction, highlighting their potential in drug development (Amirani Poor et al., 2018).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

2-(6-oxaspiro[3.5]nonan-7-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c11-9(12)6-8-2-5-10(7-13-8)3-1-4-10/h8H,1-7H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFSUARVATREQOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCC(OC2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{6-Oxaspiro[3.5]nonan-7-yl}acetic acid

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